molecular formula C15H19N3O3S B2536329 N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021228-91-0

N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2536329
CAS No.: 1021228-91-0
M. Wt: 321.4
InChI Key: MTKPTWQQMZPNBE-UHFFFAOYSA-N
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Description

N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that features a thiazole ring and a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Hantzsch thiazole synthesis, where a thiourea derivative reacts with a haloketone under acidic conditions . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

N-(4-(3-(butylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Properties

IUPAC Name

N-[4-[3-(butylamino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-2-3-8-16-13(19)7-6-11-10-22-15(17-11)18-14(20)12-5-4-9-21-12/h4-5,9-10H,2-3,6-8H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKPTWQQMZPNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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